S26131

Description

Structure

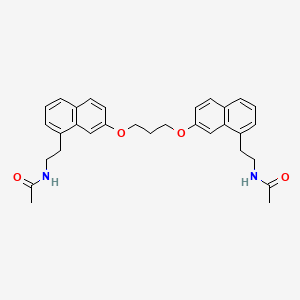

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXBZYDTTKLTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the S26131 Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound S26131 is a potent and highly selective antagonist of the melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR) involved in regulating circadian rhythms and other physiological processes. Developed as a chemical probe to investigate the specific functions of the MT1 receptor, this compound is a dimeric form of agomelatine. Its high affinity and selectivity for MT1 over the melatonin receptor 2 (MT2) make it a valuable tool in pharmacological research. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. To date, this compound has been characterized in vitro, with no in vivo studies publicly available.

Core Properties of this compound

This compound is distinguished by its significant selectivity for the MT1 receptor subtype. The following tables summarize the available quantitative data on its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound for Melatonin Receptors [1]

| Receptor Subtype | Ki (nM) |

| MT1 | 0.5 |

| MT2 | 112 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound [1]

| Receptor Subtype | KB (nM) |

| MT1 | 5.32 |

| MT2 | 143 |

KB (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay. It represents the concentration of antagonist that requires a doubling of the agonist concentration to elicit the same response.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the MT1 and, to a much lesser extent, the MT2 melatonin receptors. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.

Upon activation by the endogenous agonist melatonin, MT1 receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This, in turn, reduces the activity of protein kinase A (PKA). By competitively binding to the MT1 receptor, this compound blocks the action of melatonin, thereby preventing the downstream signaling cascade.

The MT1 receptor can also couple to other signaling pathways, including those involving Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] As an antagonist, this compound would also be expected to block these alternative signaling pathways.

MT1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices for GPCR antagonist characterization.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of this compound to MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: [125I]-2-iodomelatonin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Non-specific binding control: Melatonin (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes (10-20 µg of protein), [125I]-2-iodomelatonin (at a final concentration near its Kd, e.g., 20-100 pM), and varying concentrations of this compound or vehicle.

-

For total binding, omit this compound. For non-specific binding, add 10 µM melatonin.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the ability of this compound to block melatonin-induced G protein activation.

Materials:

-

Cell membranes from CHO or HEK293 cells expressing MT1 or MT2 receptors.

-

[35S]GTPγS.

-

GTPγS binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

-

Melatonin stock solution.

-

This compound stock solution.

-

Non-specific binding control: unlabeled GTPγS (10 µM).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes (10-20 µg of protein) and the desired concentrations of this compound.

-

Add a fixed concentration of melatonin (e.g., its EC80 for G protein activation).

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

Determine the IC50 of this compound for the inhibition of melatonin-stimulated [35S]GTPγS binding.

-

Calculate the KB value using the Schild equation or a simplified version for competitive antagonism.

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the ability of this compound to reverse the melatonin-induced inhibition of cAMP production.

Materials:

-

Whole cells (e.g., CHO or HEK293) expressing MT1 or MT2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Melatonin stock solution.

-

This compound stock solution.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of melatonin (e.g., its EC80 for cAMP inhibition).

-

Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Determine the IC50 of this compound for the reversal of melatonin-induced cAMP inhibition.

-

Calculate the KB value.

Logical Flow of Functional Assays for this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of MT1 receptor function. Its high affinity and selectivity, as demonstrated by the quantitative data presented, allow for the dissection of MT1-mediated signaling pathways from those activated by the MT2 receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other similar melatonin receptor antagonists. Further research, potentially including in vivo studies, will be necessary to fully elucidate the therapeutic potential of targeting the MT1 receptor with selective antagonists like this compound.

References

S26131: A Technical Overview of a Potent and Selective MT1 Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor subtype 1 (MT1), with significantly lower affinity for the MT2 subtype. Structurally, it is a dimer formed by the linkage of two molecules of agomelatine. This unique configuration confers high affinity for the MT1 receptor. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and the known signaling pathways associated with this compound and MT1 receptor antagonism. All quantitative data are summarized for clarity, and where available, experimental methodologies are detailed.

Pharmacological Profile of this compound

The primary characteristic of this compound is its high affinity and selectivity for the MT1 melatonin receptor. It functions as an antagonist at both MT1 and MT2 receptors, blocking the effects of melatonin.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (KB) of this compound for the human MT1 and MT2 receptors.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonism (KB) (nM) |

| MT1 | 0.5[1][2] | 5.32 |

| MT2 | 112[1][2] | 143 |

Table 1: Binding Affinity and Functional Antagonism of this compound at Human Melatonin Receptors.

The data clearly indicates that this compound is over 200-fold more selective for the MT1 receptor compared to the MT2 receptor in terms of binding affinity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard practices for melatonin receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of this compound for MT1 and MT2 receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human MT1 or MT2 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: 2-[125I]iodomelatonin, a high-affinity non-selective melatonin receptor agonist, is used as the radioligand.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Antagonism Assays ([35S]GTPγS Binding)

This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist. It assesses the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Objective: To determine the functional antagonist potency (KB) of this compound.

-

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing MT1 or MT2 receptors are used.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP to ensure G proteins are in an inactive state.

-

Incubation with Ligands: Membranes are incubated with a fixed concentration of an agonist (e.g., melatonin) and varying concentrations of the antagonist (this compound).

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Termination of Reaction: After a defined incubation period, the reaction is terminated by rapid filtration.

-

Detection: The amount of [35S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the melatonin-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (KB).

-

Signaling Pathways

This compound, as an MT1 receptor antagonist, is expected to block the downstream signaling pathways typically activated by melatonin through the MT1 receptor. The MT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

MT1 Receptor Signaling Cascade

The binding of an agonist like melatonin to the MT1 receptor initiates a cascade of intracellular events. As an antagonist, this compound would prevent these events from occurring.

References

The Relationship Between S26131 and Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine, a naphthalenic analogue of melatonin, is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor. This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex. S26131, a structural analogue, is a dimer of agomelatine, where two agomelatine moieties are linked via a polymethylene chain. This structural modification dramatically alters its pharmacological activity, transforming it into a potent and selective antagonist of the MT1 melatonin receptor. This technical guide provides an in-depth exploration of the relationship between this compound and agomelatine, focusing on their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and agomelatine, facilitating a direct comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | MT1 Receptor | MT2 Receptor | 5-HT2C Receptor |

| This compound | 0.5[1][2] | 112[1][2] | Not Reported |

| Agomelatine | 0.1 | 0.12 | 631 |

Table 2: Functional Activity (KB in nM)

| Compound | MT1 Receptor | MT2 Receptor | 5-HT2C Receptor |

| This compound | 5.32 (Antagonist)[1] | 143 (Antagonist) | Not Reported |

| Agomelatine | Agonist | Agonist | Antagonist |

Table 3: Pharmacokinetic Parameters of Agomelatine

| Parameter | Value |

| Bioavailability | <5% |

| Protein Binding | 95% |

| Metabolism | Hepatic (CYP1A2 - 90%, CYP2C9/19 - 10%) |

| Elimination Half-life | 1-2 hours |

| Excretion | 80% urinary (as metabolites) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized as a dimer of agomelatine. The following protocol is based on the "bivalent ligand" approach described in the literature:

-

Preparation of the Precursor: Start with N-[2-(7-hydroxynaphth-1-yl)ethyl]acetamide, the demethylated form of agomelatine.

-

Dimerization Reaction: Condense two equivalents of the precursor with an appropriate dibromoalkane (e.g., 1,3-dibromopropane to create a three-methylene unit linker) in the presence of potassium carbonate in acetonitrile.

-

Purification: The resulting dimer, this compound, is then purified using standard chromatographic techniques.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound and agomelatine for melatonin receptors.

-

Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Membranes are prepared by homogenization and centrifugation of the cells.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound or agomelatine).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Antagonism/Agonism)

This functional assay determines whether a ligand is an agonist or antagonist by measuring G-protein activation.

-

Membrane Preparation: Use membranes from cells expressing MT1 or MT2 receptors as described above.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 1 µM GDP, and 1 mM EDTA.

-

Reaction Mixture: For antagonist testing, incubate membranes with a fixed concentration of melatonin (as the agonist) and varying concentrations of the test compound (this compound). For agonist testing, incubate with varying concentrations of the test compound (agomelatine) alone.

-

Initiation of Reaction: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Separation: Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: For antagonists, determine the ability of the compound to inhibit melatonin-stimulated [³⁵S]GTPγS binding. For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

cAMP Functional Assay (Functional Agonism)

This assay measures the functional consequence of MT1/MT2 receptor activation (which are Gi-coupled and thus inhibit adenylyl cyclase) by measuring changes in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Use cells stably expressing MT1 or MT2 receptors.

-

Stimulation: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound (agomelatine).

-

Incubation: Incubate for a specified period to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the ability of the agonist to inhibit forskolin-stimulated cAMP accumulation and calculate the EC50 value.

Phosphoinositide Hydrolysis Assay (5-HT2C Functional Antagonism)

This assay is used to determine the functional antagonism of agomelatine at the Gq-coupled 5-HT2C receptor by measuring the accumulation of inositol phosphates.

-

Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them with [³H]myo-inositol.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (agomelatine).

-

Stimulation: Stimulate the cells with a fixed concentration of serotonin (5-HT).

-

Termination and Extraction: Terminate the reaction and extract the inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the ability of agomelatine to inhibit 5-HT-stimulated inositol phosphate accumulation and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

References

S26131: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor 1 (MT1), with a lower affinity for the melatonin receptor 2 (MT2). As a dimeric derivative of agomelatine, its unique structure confers high affinity for the MT1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this specific melatonin receptor subtype. This technical guide provides an in-depth overview of the basic research applications of this compound, including detailed experimental protocols and a summary of its binding and functional characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative view of its affinity and potency at the MT1 and MT2 receptors.

| Parameter | Receptor | Value (nM) | Reference |

| Ki (Inhibition Constant) | MT1 | 0.5 | [1] |

| MT2 | 112 | [1] | |

| KB (Antagonist Dissociation Constant) | MT1 | 5.32 | |

| MT2 | 143 |

Table 1: Binding Affinity of this compound. This table displays the inhibition constants (Ki) of this compound for human MT1 and MT2 receptors, determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Parameter | Receptor | Value | Reference |

| Selectivity (Ki MT2 / Ki MT1) | - | >200-fold | [2] |

| Functional Selectivity (in [³⁵S]GTPγS binding) | - | <30-fold | [2] |

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the MT1 receptor over the MT2 receptor. While binding assays show high selectivity, functional assays indicate a more modest, yet significant, preference.

Signaling Pathways and Mechanism of Action

Melatonin receptors, including MT1 and MT2, are G protein-coupled receptors (GPCRs). The canonical signaling pathway for the MT1 receptor involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the MT1 receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of melatonin and other agonists, thereby preventing the melatonin-induced inhibition of cAMP production.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with melatonin receptors. These protocols are based on standard practices in the field and can be adapted for specific experimental needs.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the MT1 and MT2 receptors using a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.

Materials:

-

Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]-iodomelatonin (radioligand).

-

This compound (test compound).

-

Melatonin (for defining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in binding buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Dilute the cell membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

-

Dilute the 2-[¹²⁵I]-iodomelatonin in binding buffer to a final concentration close to its Kd (e.g., 50-100 pM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay: Assessing Functional Antagonism

This functional assay measures the ability of this compound to block melatonin-induced G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes from cells expressing MT1 or MT2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Melatonin (agonist).

-

This compound (antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Unlabeled GTPγS (for non-specific binding).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare dilutions of this compound and melatonin in assay buffer.

-

Prepare a solution of GDP (e.g., 10 µM final concentration) and [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in assay buffer.

-

-

Assay Setup:

-

Add cell membranes (5-20 µg protein) to each well.

-

Add varying concentrations of this compound and incubate for 15-30 minutes at 30°C.

-

Add a fixed concentration of melatonin (e.g., a concentration that gives a submaximal response, like the EC₈₀).

-

To determine non-specific binding, add unlabeled GTPγS (10 µM) to a set of wells.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture to all wells.

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the concentration of this compound.

-

Determine the IC₅₀ value for this compound's inhibition of melatonin-stimulated [³⁵S]GTPγS binding.

-

Calculate the antagonist dissociation constant (KB) using the Schild equation.

-

cAMP Functional Assay: Measuring Antagonism of Adenylyl Cyclase Inhibition

This assay determines the ability of this compound to reverse the melatonin-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing MT1 or MT2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Melatonin.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium.

Procedure:

-

Cell Culture and Plating:

-

Culture cells to an appropriate confluency and plate them in 96- or 384-well plates.

-

-

Pre-treatment with Antagonist:

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

-

Agonist and Forskolin Stimulation:

-

Add a fixed concentration of melatonin.

-

Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

-

Incubation:

-

Incubate for a specified time according to the cAMP assay kit manufacturer's instructions (typically 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration using the chosen assay method.

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of this compound.

-

Determine the concentration of this compound that restores the cAMP levels to those seen with forskolin alone, which demonstrates its antagonistic activity.

-

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of MT1 receptor function. Its high affinity and selectivity, as demonstrated by the quantitative data and experimental protocols outlined in this guide, make it an ideal candidate for elucidating the role of MT1 in various physiological processes and for the development of novel therapeutic agents targeting the melatoninergic system. Researchers are encouraged to utilize the provided methodologies as a foundation for their investigations into the nuanced biology of melatonin signaling.

References

S26131: A Technical Guide to its Binding Affinity at MT1 and MT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of S26131, a potent and selective antagonist for the MT1 melatonin receptor. The following sections detail its binding affinities (Ki values) for both MT1 and MT2 receptors, the experimental protocols used to determine these values, and the associated signaling pathways of these receptors.

Quantitative Data Summary

The binding affinity of this compound for human MT1 and MT2 receptors is presented as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (MT2 Ki / MT1 Ki) |

| This compound | MT1 | 0.5[1] | ~224-fold |

| This compound | MT2 | 112[1] |

This compound demonstrates a significant selectivity for the MT1 receptor over the MT2 receptor, making it a valuable tool for investigating the specific physiological roles of the MT1 receptor.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Ki values for this compound was achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Membrane Preparation

-

Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested.

-

Homogenization: The harvested cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Competition Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL per well.

-

Incubation Mixture: To each well, the following are added:

-

150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 3-20 µg for cell membranes).

-

50 µL of varying concentrations of the unlabeled competitor compound (this compound).

-

50 µL of a fixed concentration of the radioligand, typically 2-[¹²⁵I]-iodomelatonin, at a concentration near its dissociation constant (Kd).

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: For each concentration of the competitor, the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to obtain the specific binding.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

MT1 and MT2 Receptor Signaling

Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, initiate intracellular signaling cascades. This compound, as an antagonist, blocks these signaling pathways.

The MT1 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[2] MT1 can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][3]

The MT2 receptor also couples to Gi, inhibiting adenylyl cyclase and cAMP production. Additionally, MT2 activation can inhibit guanylyl cyclase, leading to decreased cyclic GMP (cGMP) levels.

Experimental Workflow: Radioligand Competition Binding Assay

The logical flow of a radioligand competition binding assay is crucial for obtaining accurate Ki values.

References

Methodological & Application

Application Notes and Protocols for S26131 in the Study of Sleep Disorders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes are based on the current scientific understanding of melatonin receptor pharmacology. The compound S26131 is identified in the literature as a selective MT1 melatonin receptor antagonist, contrary to the initial topic of a GABAA α5 negative allosteric modulator. To date, no direct studies have been published on the use of this compound for the investigation of sleep disorders. Therefore, the application notes and protocols provided herein are hypothetical and intended to guide potential research based on the known role of the MT1 receptor in sleep regulation.

Introduction

This compound is a potent and selective antagonist for the MT1 melatonin receptor, with a significantly lower affinity for the MT2 receptor.[1] Melatonin receptors, primarily MT1 and MT2, are key regulators of the sleep-wake cycle.[2][3] Emerging research indicates distinct roles for these two receptor subtypes in sleep architecture. While activation of MT2 receptors is primarily associated with the promotion of non-REM (NREM) sleep, the MT1 receptor is critically involved in the regulation of REM sleep.[2][4] Specifically, activation of MT1 receptors has been shown to enhance REM sleep.

Given its selective MT1 antagonist properties, this compound presents a valuable pharmacological tool to investigate the role of MT1 receptor signaling in both normal sleep physiology and in pathological conditions characterized by REM sleep abnormalities. By blocking the effects of endogenous melatonin at the MT1 receptor, this compound can be used to probe the consequences of diminished MT1 signaling on sleep patterns, particularly REM sleep.

Potential Applications in Sleep Disorder Research

Based on its mechanism of action as an MT1 antagonist, this compound could be instrumental in studying:

-

REM Sleep Behavior Disorder (RBD): RBD is a parasomnia characterized by the loss of normal muscle atonia during REM sleep, leading to dream-enacting behaviors. As melatonin is a therapeutic option for RBD, investigating the effects of an MT1 antagonist like this compound could elucidate the specific role of this receptor in the pathophysiology of RBD.

-

Narcolepsy: This neurological disorder is characterized by excessive daytime sleepiness and abnormal REM sleep phenomena, such as sleep-onset REM periods. This compound could be used in animal models of narcolepsy to explore the contribution of MT1 receptor signaling to these REM sleep dysregulations.

-

Neurodegenerative Diseases: REM sleep disturbances are often a prodromal feature of neurodegenerative diseases such as Parkinson's disease and Lewy body dementia. This compound could be employed in animal models of these diseases to investigate the link between altered MT1 signaling and the development of sleep-related symptoms.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a study investigating the effects of this compound on sleep architecture in a rodent model of REM Sleep Behavior Disorder (RBD). This data is not based on published results for this compound and is for illustrative purposes only.

| Sleep Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | p-value |

| Total Sleep Time (min) | 420 ± 25 | 415 ± 30 | 410 ± 28 | > 0.05 |

| Wake After Sleep Onset (min) | 60 ± 15 | 65 ± 12 | 70 ± 18 | > 0.05 |

| NREM Sleep (%) | 85 ± 5 | 88 ± 4 | 90 ± 3 | < 0.05 |

| REM Sleep (%) | 15 ± 3 | 12 ± 2 | 10 ± 2 | < 0.01 |

| REM Sleep Latency (min) | 45 ± 8 | 60 ± 10 | 75 ± 12 | < 0.01 |

| Number of REM Periods | 12 ± 2 | 9 ± 1 | 7 ± 1 | < 0.01 |

| Phasic EMG Activity in REM (%) | 70 ± 10 | 55 ± 8 | 40 ± 7 | < 0.05 |

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Sleep Architecture in a Rodent Model of REM Sleep Behavior Disorder

Objective: To determine the effect of the MT1 receptor antagonist this compound on sleep-wake patterns and REM sleep without atonia in a rat model of RBD.

Animal Model: An established rat model of RBD, for example, involving lesions in the sublaterodorsal nucleus (SLD), can be used.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 5% DMSO)

-

Adult male Wistar rats

-

EEG and EMG recording system

-

Stereotaxic apparatus

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical tools

-

Data acquisition and analysis software

Methodology:

-

Surgical Implantation of Electrodes:

-

Anesthetize rats and place them in a stereotaxic frame.

-

Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

-

Implant wire electrodes into the nuchal (neck) muscles for EMG recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow a recovery period of at least one week.

-

-

Habituation and Baseline Recording:

-

Individually house the rats in recording chambers with a 12:12 hour light-dark cycle.

-

Connect the electrode assembly to the recording system and allow for a 2-3 day habituation period.

-

Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

-

-

Drug Administration and Recording:

-

On the experimental day, administer this compound (e.g., 1 mg/kg and 10 mg/kg, intraperitoneally) or vehicle at the onset of the light (inactive) period.

-

A crossover design where each animal receives all treatments on different days is recommended.

-

Record EEG and EMG activity continuously for the next 24 hours.

-

-

Data Analysis:

-

Score the recorded data into 10-second epochs of wakefulness, NREM sleep, and REM sleep based on standard criteria (EEG amplitude and frequency, EMG activity).

-

Quantify the following parameters for each treatment group:

-

Total time spent in wake, NREM, and REM sleep.

-

Latency to the first episode of NREM and REM sleep.

-

Number and duration of sleep/wake bouts.

-

Power spectral analysis of the EEG during different sleep stages.

-

Quantify phasic EMG activity during REM sleep as a measure of REM without atonia.

-

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

-

A p-value of < 0.05 is typically considered statistically significant.

-

Visualizations

Caption: Melatonin Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for Investigating this compound in a Rodent Sleep Disorder Model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Selective MT1 Melatonin Receptor Ligands for Sleep Disorders - Margarita Dubocovich [grantome.com]

- 4. news-medical.net [news-medical.net]

Application Notes and Protocols for S26131 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S26131, a potent and selective antagonist of melatonin receptors MT1 and MT2, and its potential applications in cancer cell line studies. The provided protocols are based on established methodologies for studying melatonin receptor signaling in cancer.

Introduction to this compound

This compound is a high-affinity ligand for the melatonin receptor MT1 and also acts as an antagonist for the MT2 receptor.[1] Melatonin receptors, particularly MT1, have been implicated in the oncostatic effects of melatonin in various cancer models, including breast and prostate cancer.[2] The MT1 receptor can intrinsically inhibit cancer cell proliferation, making its modulation a point of interest for cancer research.[2] this compound, by acting as an antagonist, can be a valuable tool to investigate the role of MT1 and MT2 signaling in cancer cell proliferation, survival, and other key cellular processes.

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist at both MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[1] The MT1 receptor is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] This can influence downstream signaling cascades, such as the PKA and CREB pathways, which are involved in cell proliferation. The MT1 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway. The signaling pathways for MT1 and MT2 can be complex and cell-type dependent, sometimes involving the formation of heterodimers.

Below are diagrams illustrating the canonical signaling pathways of the MT1 receptor and a general experimental workflow for studying the effects of this compound.

Quantitative Data

The following table summarizes the known binding affinities of this compound for the MT1 and MT2 receptors.

| Parameter | MT1 Receptor | MT2 Receptor | Reference |

| Ki | 0.5 nM | 112 nM | |

| KB | 5.32 nM | 143 nM |

Ki: Inhibitor constant; KB: Dissociation constant of an antagonist.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on various cancer cell lines.

Cell Culture

-

Cell Lines: Human breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (LNCaP) cell lines are relevant choices based on studies of melatonin receptor function in cancer.

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C for long-term stability.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for assessing the anti-proliferative effects of compounds on cancer cells.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is based on common methods to assess apoptosis.

-

Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.

-

Reagent Addition: After the desired incubation period (e.g., 24 hours), add a commercially available Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a microplate reader.

-

Analysis: Normalize the luminescence signal to cell number (from a parallel viability assay) to determine the specific caspase activity.

Western Blot Analysis

This protocol allows for the investigation of changes in signaling protein expression and phosphorylation.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-CREB, anti-MT1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for analyzing the gene expression of MT1 and MT2 receptors.

-

RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and specific primers for MT1, MT2, and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Concluding Remarks

This compound represents a valuable pharmacological tool for elucidating the role of MT1 and MT2 melatonin receptors in cancer biology. The provided protocols offer a foundational framework for researchers to investigate its effects on cancer cell lines, potentially uncovering novel therapeutic avenues. As with any experimental work, appropriate controls and optimization of conditions for specific cell lines are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Experimental Design Using S26131

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor 1 (MT1), exhibiting a significantly higher affinity for MT1 over the melatonin receptor 2 (MT2). With a Ki of approximately 0.5 nM for MT1 and 112 nM for MT2, this compound serves as a valuable research tool for elucidating the specific roles of the MT1 receptor in various physiological and pathological processes, including cancer.[1] Melatonin itself has demonstrated oncostatic properties in several cancer types, and the differential roles of its receptors are a subject of intense investigation. Notably, activation of the MT1 receptor has been linked to anti-proliferative effects in certain cancer models, suggesting that selective modulation of this receptor could be a promising therapeutic strategy.[2]

These application notes provide a comprehensive guide for designing and conducting experiments using this compound to investigate its effects on cancer cells, particularly in the context of cell viability, apoptosis, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the MT1 receptor, blocking the downstream signaling cascades typically initiated by melatonin binding. The MT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate several intracellular pathways. The primary signaling mechanism involves the inhibition of adenylyl cyclase via the Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the protein kinase A (PKA) pathway and the phosphorylation of the cAMP response element-binding protein (CREB).

Furthermore, the MT1 receptor can also signal through Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Downstream of these initial events, the MT1 receptor can influence the activity of key signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are critically involved in cell survival, proliferation, and apoptosis.

MT1 Signaling Pathway

Data Presentation

Due to the limited availability of published data on the direct effects of this compound on cancer cells, the following tables present hypothetical, yet representative, data to illustrate the expected outcomes of the described experimental protocols. These tables are designed to demonstrate the utility of this compound as a tool to investigate the role of the MT1 receptor in melatonin-induced effects.

Table 1: Effect of Melatonin and this compound on Cancer Cell Viability (IC50 Values)

| Cell Line | Treatment | IC50 (µM) |

| MCF-7 (Breast Cancer) | Melatonin | 150 |

| Melatonin + this compound (1 µM) | >500 | |

| PC-3 (Prostate Cancer) | Melatonin | 250 |

| Melatonin + this compound (1 µM) | >500 | |

| A549 (Lung Cancer) | Melatonin | >500 |

| Melatonin + this compound (1 µM) | >500 |

Note: The increase in IC50 values in the presence of this compound suggests that melatonin's anti-proliferative effect is at least partially mediated by the MT1 receptor.

Table 2: Effect of Melatonin and this compound on Apoptosis in MCF-7 Cells

| Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| Control | 5.2 ± 1.1 |

| Melatonin (200 µM) | 25.8 ± 3.5 |

| This compound (1 µM) | 6.1 ± 1.3 |

| Melatonin (200 µM) + this compound (1 µM) | 10.5 ± 2.2 |

Note: The reduction in melatonin-induced apoptosis in the presence of this compound indicates the involvement of the MT1 receptor in this process.

Table 3: Effect of Melatonin and this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.3 ± 2.8 | 30.1 ± 2.1 | 14.6 ± 1.5 |

| Melatonin (200 µM) | 70.2 ± 3.5 | 18.5 ± 1.9 | 11.3 ± 1.2 |

| This compound (1 µM) | 56.1 ± 2.5 | 29.5 ± 2.0 | 14.4 ± 1.3 |

| Melatonin (200 µM) + this compound (1 µM) | 60.5 ± 3.1 | 25.3 ± 2.3 | 14.2 ± 1.4 |

Note: this compound partially reverses the G1 arrest induced by melatonin, suggesting that this cell cycle effect is mediated through the MT1 receptor.

Experimental Protocols

Experimental Workflow Overview

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell viability and its ability to antagonize melatonin-induced cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Melatonin (stock solution in ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of melatonin and this compound in culture medium.

-

Treat the cells with various concentrations of melatonin in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include vehicle controls (DMSO or ethanol).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or melatonin.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Melatonin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

After 24 hours, treat the cells with the desired concentrations of melatonin, this compound, or a combination of both. Include a vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Melatonin

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat as described for the apoptosis assay.

-

Incubate for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of MT1 Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MT1 signaling pathway, such as ERK, Akt, and CREB.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Melatonin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.

-

Pre-treat cells with this compound for 1 hour before stimulating with melatonin for a short period (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to normalize the data.

References

Application of S26131 in Neuroprotection Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist for the MT1 melatoninergic receptor.[1] It is distinguished by its significantly higher affinity for the MT1 receptor compared to the MT2 receptor, making it a valuable pharmacological tool for elucidating the specific roles of the MT1 receptor in various physiological and pathological processes, including neuroprotection.[1] While direct and extensive studies on the neuroprotective applications of this compound are limited, its utility lies in its ability to dissect the contributions of the MT1 receptor pathway in neuronal survival and injury models.

Melatonin, the endogenous ligand for MT1 and MT2 receptors, is well-documented for its neuroprotective effects, which are attributed to its antioxidant properties and receptor-mediated actions.[2] These actions include the inhibition of apoptosis and the modulation of inflammatory responses. The specific involvement of the MT1 receptor in these protective mechanisms can be investigated using selective antagonists like this compound. For instance, melatonin's inhibition of mitochondrial cell death pathways has been linked to the MT1 receptor.

These application notes provide a comprehensive overview of the pharmacological properties of this compound, and present detailed protocols for its use in in vitro and in vivo models of neuroprotection research. The aim is to equip researchers with the necessary information to effectively utilize this compound as a tool to explore the therapeutic potential of targeting the MT1 receptor in neurological disorders.

Pharmacological Profile of this compound

This compound is a dimeric compound derived from agomelatine. Its key pharmacological parameters are summarized in the table below, highlighting its selectivity for the MT1 receptor.

| Parameter | Value | Receptor | Reference |

| Ki | 0.5 nM | MT1 | |

| Ki | 112 nM | MT2 | |

| KB | 5.32 nM | MT1 | |

| KB | 143 nM | MT2 |

-

Ki: Inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium.

-

KB: Dissociation constant of an antagonist, representing the concentration of antagonist that will occupy 50% of the receptors.

Signaling Pathways

The neuroprotective effects of melatonin are mediated through complex signaling pathways initiated by the activation of its receptors, MT1 and MT2. This compound, as an MT1 antagonist, can be used to investigate the specific contribution of the MT1 receptor to these pathways.

Caption: Melatonin signaling pathways in neuroprotection.

Experimental Protocols

The following protocols are designed to assess the role of the MT1 receptor in neuroprotection using this compound. These are generalized methodologies and may require optimization based on the specific cell line or animal model.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This protocol assesses the ability of a compound to protect primary neurons or neuronal cell lines from OGD-induced cell death, a common in vitro model of ischemic injury.

Workflow:

Caption: Experimental workflow for the in vitro OGD model.

Materials:

-

Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, HT22)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glucose-free DMEM

-

This compound (stock solution in DMSO)

-

Melatonin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

ROS (Reactive Oxygen Species) detection kit (e.g., DCFDA)

-

Hypoxic chamber

Procedure:

-

Cell Plating: Plate cells in 96-well plates for viability assays or on coverslips in 24-well plates for imaging assays.

-

Pre-treatment: After 24-48 hours of incubation, replace the culture medium with fresh medium containing the respective treatments (Vehicle, Melatonin, Melatonin + this compound, this compound alone) and incubate for 1 hour.

-

OGD Induction: Replace the medium with glucose-free DMEM and place the plates in a hypoxic chamber for 1-2 hours at 37°C.

-

Re-oxygenation: Remove plates from the hypoxic chamber, replace the OGD medium with normal culture medium (containing the respective treatments), and return to a normoxic incubator (95% air, 5% CO2) for 24 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions to quantify cell death.

-

Apoptosis: Conduct TUNEL staining or measure caspase-3 activity to assess apoptotic cell death.

-

Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe.

-

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol evaluates the neuroprotective effects of a compound in a rodent model of focal cerebral ischemia.

Workflow:

Caption: Experimental workflow for the in vivo MCAO model.

Materials:

-

Adult male C57BL/6 mice (or other suitable rodent strain)

-

This compound (prepared in a suitable vehicle for in vivo administration)

-

Melatonin (prepared for in vivo administration)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Reagents for histology and biochemical analysis

Procedure:

-

Animal Grouping and Treatment: Randomly assign animals to different treatment groups. Administer this compound, melatonin, or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to MCAO.

-

MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.

-

Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement:

-

Sacrifice the animals and harvest the brains.

-

Slice the brains into coronal sections.

-

Incubate the sections in a 2% TTC solution to stain viable tissue red, leaving the infarcted tissue white.

-

Quantify the infarct volume using image analysis software.

-

-

Histological and Biochemical Analysis:

-

Perform Nissl staining to assess neuronal survival.

-

Use TUNEL staining to detect apoptotic cells in the peri-infarct region.

-

Conduct Western blotting or ELISA on brain homogenates to analyze the expression of proteins involved in apoptosis, inflammation, and oxidative stress signaling pathways.

-

Data Interpretation and Expected Outcomes

-

Role of MT1 in Neuroprotection: If melatonin's neuroprotective effect (e.g., increased cell viability, reduced infarct volume) is attenuated by co-administration of this compound, it would suggest that the MT1 receptor plays a significant role in mediating this protection.

-

This compound as a Standalone Agent: The administration of this compound alone is not expected to be neuroprotective and may even exacerbate neuronal damage if there is a basal level of MT1 receptor activation that is beneficial. This group serves as a crucial control to understand the effects of MT1 receptor blockade in the absence of an exogenous agonist.

-

Dose-Response Relationship: It is recommended to perform dose-response studies for both melatonin and this compound to determine their optimal concentrations for neuroprotection and MT1 receptor antagonism, respectively.

By employing this compound in these established models, researchers can effectively probe the involvement of the MT1 receptor in neuroprotective mechanisms and evaluate its potential as a therapeutic target for neurological disorders characterized by neuronal cell death.

References

Troubleshooting & Optimization

potential off-target effects of S26131

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S26131 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist for the MT1 melatonin receptor.[1][2][3] It also exhibits antagonist activity at the MT2 melatonin receptor, which should be considered a primary potential off-target effect.

Q2: What are the known binding affinities of this compound for its primary and secondary targets?

This compound displays a significantly higher affinity for the MT1 receptor compared to the MT2 receptor. The reported Ki values are 0.5 nM for MT1 and 112 nM for MT2, indicating over 200-fold selectivity for MT1 in binding assays.[1][4] Functional antagonist activity, measured by KB values, has been reported as 5.32 nM for MT1 and 143 nM for MT2.

Q3: My experimental results are not what I expected. Could this be due to this compound's effect on the MT2 receptor?

Yes, unexpected results could arise from the antagonist activity of this compound at the MT2 receptor, especially at higher concentrations. Given the differential binding affinities, it is crucial to use the lowest effective concentration that elicits the desired MT1-specific effect to minimize engagement with MT2.

Q4: How can I differentiate between MT1 and MT2 receptor-mediated effects in my experiments?

To dissect the specific receptor contributions to your observed phenotype, consider the following strategies:

-

Use of a selective MT2 antagonist: Employing a selective MT2 antagonist, such as 4-P-PDOT, in parallel experiments can help isolate the effects of MT2 receptor blockade.

-

Genetic knockout/knockdown: Utilize cell lines or animal models where the MT1 or MT2 receptor has been genetically ablated (e.g., using CRISPR-Cas9) to confirm the on-target effect.

-

Dose-response studies: A careful dose-response study with this compound can help distinguish between high-affinity MT1 effects and lower-affinity MT2 effects.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Unexpected Phenotype | The observed effect may be mediated by the MT2 receptor, which is the primary off-target of this compound. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent in a manner consistent with MT2 affinity. 2. Use a more selective MT2 antagonist as a control. 3. Validate the phenotype in an MT1 or MT2 knockout/knockdown model system. |

| Inconsistent Results | Variability in the expression levels of MT1 and MT2 receptors across different cell lines or tissues can lead to inconsistent results. | 1. Quantify the expression levels of both MT1 and MT2 receptors in your experimental system (e.g., via qPCR or Western blot). 2. Consider using a cell line with stable, known expression levels of the target receptors. |

| Complete lack of effect | The experimental system may lack functional MT1 receptors, or the concentration of this compound may be too low. | 1. Confirm the presence and functionality of MT1 receptors in your system. 2. Increase the concentration of this compound, keeping in mind the potential for off-target effects at higher concentrations. |

Quantitative Data Summary

The following table summarizes the binding affinities and functional antagonist values for this compound at the MT1 and MT2 receptors.

| Target | Ki (nM) | KB (nM) |

| MT1 Receptor | 0.5 | 5.32 |

| MT2 Receptor | 112 | 143 |

| Data sourced from MedchemExpress. |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MT1/MT2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 melatonin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cells stably expressing either human MT1 or MT2 receptors.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand (e.g., 2-[125I]-iodomelatonin) at a concentration near its Kd.

-

Compound Addition: Add increasing concentrations of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Detection: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

Objective: To determine the functional antagonist potency (KB) of this compound at MT1 and MT2 receptors.

Methodology:

-